molecular formula C15H15ClFN3O B15115259 N-(4-chlorophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine

N-(4-chlorophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine

Cat. No.: B15115259
M. Wt: 307.75 g/mol
InChI Key: ANHLLCWZDQWOAM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group, a fluorine atom, and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzonitrile and ethyl 2-fluoroacetate.

    Substitution Reactions:

    Oxan-4-yl Group Introduction: The oxan-4-yl group can be introduced via a nucleophilic substitution reaction using an appropriate oxan-4-yl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Research: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine: shares similarities with other pyrimidine derivatives such as:

Uniqueness

  • The presence of the oxan-4-yl group in this compound distinguishes it from other similar compounds. This unique substitution can influence its chemical reactivity, biological activity, and potential applications.

Properties

Molecular Formula

C15H15ClFN3O

Molecular Weight

307.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C15H15ClFN3O/c16-11-1-3-12(4-2-11)20-15-13(17)14(18-9-19-15)10-5-7-21-8-6-10/h1-4,9-10H,5-8H2,(H,18,19,20)

InChI Key

ANHLLCWZDQWOAM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(C(=NC=N2)NC3=CC=C(C=C3)Cl)F

Origin of Product

United States

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